

A Comprehensive Spectroscopic Guide to 13-Dehydroxyindaconitine

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Compound of Interest		
Compound Name:	13-Dehydroxyindaconitine	
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This technical guide provides a detailed overview of the spectroscopic data for the natural product **13-Dehydroxyindaconitine**, a diterpenoid alkaloid of significant interest. The information presented herein is essential for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. All data is sourced from the peer-reviewed publication by Yin et al. (2016) in the Journal of Asian Natural Products Research, which details the isolation and structural elucidation of alkaloids from Aconitum handelianum.

Spectroscopic Data

The structural confirmation of **13-Dehydroxyindaconitine** has been established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for **13-Dehydroxyindaconitine**



Position	δС (ррт)	δΗ (ppm, J in Hz)
1	84.1	3.28 (d, 5.2)
2	34.5	2.15 (m), 2.65 (m)
3	32.1	1.85 (m), 2.05 (m)
4	38.7	-
5	49.5	2.85 (d, 6.8)
6	82.4	4.21 (d, 6.8)
7	45.3	3.15 (s)
8	76.9	-
9	52.8	3.78 (s)
10	41.2	-
11	49.8	-
12	29.4	1.95 (m), 2.35 (m)
13	38.1	2.45 (m)
14	82.9	4.89 (d, 5.6)
15	78.9	4.35 (s)
16	91.5	5.85 (s)
17	61.8	4.95 (s)
19	56.4	2.55 (d, 7.2), 2.95 (d, 7.2)
N-CH ₂ CH ₃	48.9	2.45 (q, 7.2)
N-CH ₂ CH ₃	13.5	1.05 (t, 7.2)
1-OCH ₃	56.2	3.29 (s)
6-OCH₃	59.1	3.40 (s)
8-OAc	170.1, 21.4	2.03 (s)



14-OBz	166.5	8.05 (d, 7.2, 2H), 7.58 (t, 7.2, 1H), 7.45 (t, 7.2, 2H)
130.2	-	
133.1	-	_
129.5	-	_
128.5	-	
16-OCH₃	57.9	3.35 (s)

Table 2: Infrared (IR) Spectroscopic Data for 13-Dehydroxyindaconitine

Wavenumber (cm ⁻¹)	Interpretation
3440	O-H Stretching
2935, 2875	C-H Stretching
1735	C=O Stretching (Ester)
1630	C=C Stretching
1275	C-O Stretching (Ester)
1100	C-O Stretching (Ether)

Table 3: Mass Spectrometry (MS) Data for 13-Dehydroxyindaconitine

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-MS	614.3125	[M+H] ⁺

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of **13-Dehydroxyindaconitine**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AV-400 spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Proton (¹H) NMR: Acquired at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).
- Carbon (¹³C) NMR: Acquired at 100 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.
- Data Processing: Standard Bruker software was used for processing the raw data.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.
- Sample Preparation: The sample was prepared as a KBr pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

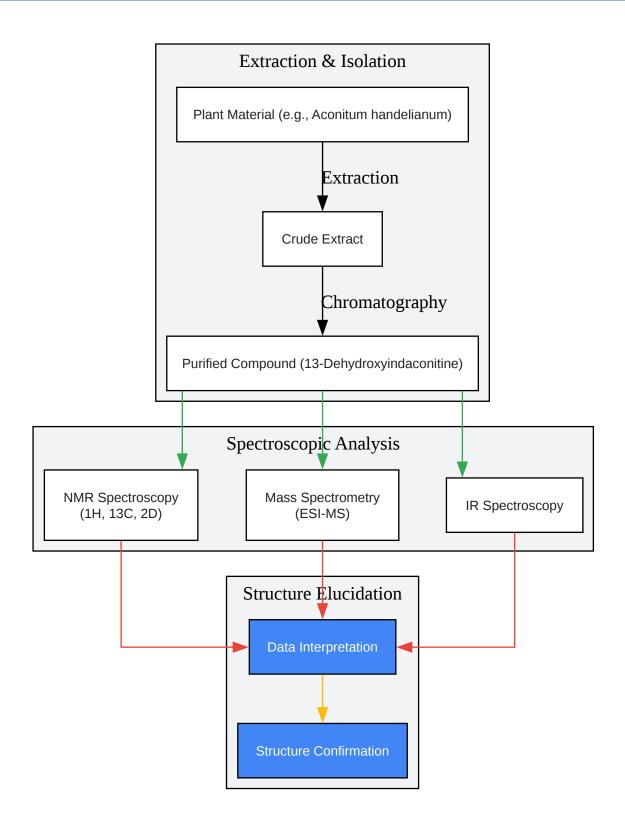
Mass Spectrometry (MS)

- Instrumentation: An API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.
- Ionization Method: Electrospray ionization (ESI).
- Data Acquisition: The mass spectrum was acquired in positive ion mode.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **13-Dehydroxyindaconitine**.





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Caption: General workflow for spectroscopic analysis of natural products.



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